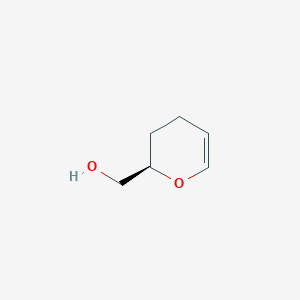

(R)-(3,4-Dihydro-2H-pyran-2-yl)methanol

Description

Significance as a Chiral Building Block in Organic Chemistry

The primary significance of (R)-(3,4-Dihydro-2H-pyran-2-yl)methanol in organic chemistry lies in its identity as a chiral building block. The defined 'R' stereochemistry at the C2 position allows for the introduction of a specific, predetermined three-dimensional arrangement into a target molecule. This is crucial in medicinal chemistry and materials science, where the biological activity or physical properties of a compound are often dependent on its precise stereoisomeric form.

The utility of this chiral synthon is prominently demonstrated in the synthesis of pharmacologically active agents. For instance, the corresponding aldehyde, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, derived from the parent alcohol, is a key intermediate in the synthesis of potent and selective adenosine (B11128) A2A and A3 receptor agonists. researchgate.netnih.gov Research has shown that diastereoisomers possessing the (R)-configured dihydropyran moiety exhibit significantly higher binding affinity at these receptors compared to their (S)-counterparts. nih.gov This underscores the critical role of the compound's specific chirality in achieving desired biological function and selectivity.

Furthermore, the enantiomerically pure nature of this compound makes it an attractive starting material for the synthesis of complex natural products. While direct examples for this specific molecule are specialized, analogous chiral tetrahydropyran (B127337) alcohols are established as versatile building blocks for natural terpenes and other complex molecules, highlighting the strategic value of such chiral synthons. mdpi.com The ability to transfer its inherent chirality to a more complex product is a cornerstone of its application in stereoselective synthesis.

Overview of Current Research Trajectories Involving the Dihydropyran Motif

The dihydropyran ring system, the core of this compound, is a privileged scaffold found in numerous natural products with significant biological activities, including anticancer, antioxidant, and antimicrobial properties. chim.itresearchgate.netnih.govresearchgate.netresearchgate.net This prevalence has spurred extensive research into novel and efficient synthetic methods for constructing this heterocyclic motif with high levels of stereocontrol. Current research trajectories are largely focused on the development of catalytic asymmetric reactions that can generate functionalized dihydropyrans from simple, achiral precursors.

Key areas of active research include:

Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for synthesizing chiral dihydropyrans. mdpi.comresearchgate.net Domino or cascade reactions, such as Michael addition-hemiacetalization sequences, are frequently employed. researchgate.netnih.gov These methods often utilize chiral amines or N-heterocyclic carbenes (NHCs) to catalyze the formation of multiple stereocenters in a single pot, offering high efficiency and excellent enantioselectivities (often up to 99% ee). mdpi.comnih.gov

Asymmetric Hetero-Diels-Alder (HDA) Reactions : The HDA reaction is a classic and highly effective method for constructing six-membered heterocycles. researchgate.net Modern research focuses on its catalytic and asymmetric variants, using chiral Lewis acids or organocatalysts to control the stereochemical outcome. nih.govrsc.orgacs.org These reactions can provide rapid access to densely functionalized dihydropyran cores with high diastereo- and enantioselectivity. nih.govrsc.org

Metal-Catalyzed Cyclizations : Various transition metal-catalyzed reactions are being explored for dihydropyran synthesis. These include ring-closing metathesis, domino reactions, and other novel cyclization strategies that offer alternative pathways to these important structures. organic-chemistry.org

Applications in Total Synthesis : A major driving force for developing these synthetic methods is their application in the total synthesis of natural products. nih.gov The tetrahydropyran and dihydropyran motifs are central to complex molecules like okilactomycin (B1677195) and neopeltolide, making the efficient and stereocontrolled synthesis of these rings a critical challenge. nih.gov

The table below summarizes selected modern synthetic approaches towards the dihydropyran skeleton, highlighting the catalyst, reaction type, and typical performance.

| Synthetic Method | Catalyst Type | Key Features | Reported Yields | Reported Stereoselectivity |

| Organocatalytic Domino Reaction | Chiral Quinine-Squaramide | Michael-hemiacetalization sequence from α-hydroxymethyl nitroalkenes. nih.gov | 59-91% | up to 98% de, 71-99% ee nih.gov |

| Asymmetric HDA Reaction | Chiral Iron(III)/N,N′-dioxide complex | Inverse-electron-demand cycloaddition of dioxopyrrolidines with olefins. nih.gov | up to 99% | up to 99:1 dr, up to 99% ee nih.gov |

| NHC Organocatalysis | N-Heterocyclic Carbene (NHC) | [4+2] and [3+3] cycloadditions using various substrates like enals. mdpi.comresearchgate.net | Moderate to High (e.g., 51-97%) mdpi.com | up to 99% ee mdpi.com |

| Organocatalytic Domino Reaction | Diphenylprolinol silyl (B83357) ether | Michael/enolization/acetalization cascade. researchgate.net | Good | Excellent enantio- and diastereoselectivity researchgate.net |

This intense research activity reflects the continued importance of the dihydropyran motif in chemistry and related sciences, with a clear trend towards more efficient, selective, and sustainable catalytic methods for its construction.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-3,4-dihydro-2H-pyran-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMICBFRKICBBKD-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3,4 Dihydro 2h Pyran 2 Yl Methanol

Chemoenzymatic and Biocatalytic Approaches

The integration of enzymatic processes with traditional chemical methods offers a powerful toolkit for the synthesis of enantiopure compounds. These chemoenzymatic and biocatalytic routes are particularly effective for producing (R)-(3,4-Dihydro-2H-pyran-2-yl)methanol, leveraging the high selectivity of enzymes.

Enzyme-Catalyzed Kinetic Resolution Strategies for Enantiopure Dihydropyrans

Kinetic resolution is a widely employed technique for separating enantiomers of a racemic mixture. In the context of producing this compound, enzyme-catalyzed kinetic resolution has proven to be a highly effective strategy. This method relies on the differential rate of reaction of an enzyme with the two enantiomers of a substrate.

A key example involves the kinetic resolution of racemic (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov The enzyme, porcine pancreatic lipase (B570770) (PPL), selectively hydrolyzes the (S)-acetate to the corresponding alcohol, leaving the desired (R)-acetate unreacted and therefore enriched. nih.gov By extending the reaction time and repeating the addition of the enzyme, a high enantiomeric excess (>99% e.e.) of the (R)-acetate can be achieved. nih.gov This enantiopure acetate (B1210297) is then subjected to hydrolysis, typically using a base like potassium hydroxide, to yield the target molecule, this compound. nih.gov

| Starting Material | Enzyme | Product of Resolution | Enantiomeric Excess (e.e.) | Final Product |

| (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | Porcine Pancreatic Lipase (PPL) | (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran | >99% | This compound |

Asymmetric Reduction in Dihydropyran Synthesis

Asymmetric reduction represents another powerful biocatalytic approach for the synthesis of chiral molecules. While direct asymmetric reduction to this compound is less commonly reported, the principle has been successfully applied to the synthesis of related chiral dihydropyran structures. For instance, a dynamic kinetic resolution (DKR) coupled with an asymmetric transfer hydrogenation (ATH) process, catalyzed by a chiral ruthenium complex, has been developed for the synthesis of enantioenriched 3,4-dihydro-2H-pyran-carbonitriles with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 98:2 dr). nih.gov This demonstrates the potential of asymmetric reduction methodologies in accessing chiral dihydropyran scaffolds.

Enantioselective Catalytic Synthesis

The development of small molecule organocatalysts has revolutionized asymmetric synthesis, providing a complementary approach to metal-based and enzymatic catalysis. These methods offer mild reaction conditions and high enantioselectivities in the formation of chiral 3,4-dihydropyran derivatives.

Organocatalytic Methods for Chiral 3,4-Dihydropyran Derivatives

Organocatalysis has emerged as a robust strategy for the enantioselective synthesis of a wide array of chiral molecules, including 3,4-dihydropyran derivatives. Chiral secondary amines are particularly effective organocatalysts for these transformations. au.dk These catalysts activate α,β-unsaturated aldehydes towards nucleophilic attack, leading to the formation of chiral intermediates that can then cyclize to form the desired dihydropyran ring system with excellent enantioselectivities. au.dk

A prominent organocatalytic strategy for the synthesis of chiral 3,4-dihydropyrans involves a tandem Michael addition-cyclization sequence. au.dk This approach typically utilizes an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound. au.dk In the presence of a chiral secondary amine catalyst, the 1,3-dicarbonyl compound undergoes a stereoselective Michael addition to the activated aldehyde. au.dk The resulting intermediate then undergoes an intramolecular cyclization and dehydration to afford the functionalized 3,4-dihydropyran derivative. au.dk This methodology has been shown to be effective for a broad range of both aromatic and aliphatic aldehydes, yielding the corresponding dihydropyrans in good yields and with high enantioselectivities, often exceeding 90% ee. au.dknih.gov

| Aldehyde Substrate | Nucleophile | Organocatalyst | Enantiomeric Excess (ee) |

| Cinnamaldehyde | 1,3-Cyclopentanedione | Chiral secondary amine | Up to 93% |

| (E)-3-(thiophen-2-yl)acrylaldehyde | 1,3-Cyclopentanedione | Chiral secondary amine | 93% |

| Alkyl α,β-unsaturated aldehydes | 1,3-Cycloalkanediones | Chiral secondary amine | 84-96% |

N-Heterocyclic carbenes (NHCs) have gained significant attention as versatile organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds. nih.govmdpi.com In the context of dihydropyran synthesis, NHCs catalyze annulation reactions through the formation of key reactive intermediates such as the Breslow intermediate and homoenolates. nih.gov These intermediates can then participate in cycloaddition reactions to construct the dihydropyran ring.

NHC-catalyzed [4+2] and [3+3] annulation reactions are particularly useful for synthesizing polysubstituted dihydropyranones. nih.govbohrium.com For example, the reaction of α,β-unsaturated aldehydes with various reaction partners in the presence of an NHC catalyst can lead to the formation of chiral dihydropyranones in high yields and with excellent enantioselectivities, often up to 99% ee. mdpi.com The versatility of this method allows for the synthesis of a diverse range of dihydropyran derivatives by varying the substrates and the NHC catalyst used. nih.govmdpi.com

| Reaction Type | Substrates | NHC Catalyst | Yield | Enantiomeric Excess (ee) |

| [2+4] Annulation | Two different enals | Chiral triazolium salt derived NHC | 51-97% | Up to 99% |

| [3+3] Annulation | Enal and pyrrole-4-ones | Chiral triazolium salt derived NHC | 50-98% | >90% |

Transition Metal-Catalyzed Asymmetric Cyclizations for Dihydropyran Formation

Transition metal catalysis provides powerful tools for the construction of chiral heterocyclic compounds like this compound. These methods often involve the formation of key carbon-carbon or carbon-oxygen bonds in a stereocontrolled manner, leading to the desired dihydropyran ring system.

Palladium-catalyzed reactions have emerged as a versatile strategy for the synthesis of dihydropyran scaffolds. These reactions can proceed through various mechanisms, including oxidative cyclizations and dearomative cyclizations, to construct the heterocyclic ring with high levels of stereocontrol. researchgate.netrsc.org

One approach involves the palladium(II)-mediated oxidative cyclization of β-hydroxyenones, which can be generated from stereoselective aldol (B89426) reactions. This method allows for the formation of 2,3,6-trisubstituted dihydropyranones with good yields. researchgate.net The stereochemistry of the final product is influenced by the stereochemistry of the starting β-hydroxyenone. Although not a direct synthesis of the target molecule, this method provides a route to dihydropyranone intermediates that can be further elaborated.

Palladium-catalyzed asymmetric dearomative cyclization has also been applied to the synthesis of complex natural products containing dihydropyran moieties. rsc.org This strategy involves the dearomatization of an aromatic ring followed by a cyclization event, which can create sterically hindered quaternary stereogenic centers and new ring structures with high enantioselectivity. rsc.org While specific examples for the direct synthesis of this compound are not extensively documented, the principles of these palladium-catalyzed cyclizations are applicable to the construction of the core dihydropyran ring. A recent development has applied an oxidative Heck redox-relay strategy to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols, demonstrating the utility of palladium catalysis in manipulating dihydropyran systems with excellent stereoselectivity. acs.org

| Catalyst System | Substrate Type | Product Type | Key Features |

| Pd(II) | β-hydroxyenones | 2,3,6-trisubstituted dihydropyranones | Good yields, stereochemistry dependent on starting material. researchgate.net |

| Chiral Palladium Catalyst | Aromatic precursors | Dihydropyran-containing polycycles | High enantioselectivity, formation of quaternary centers. rsc.org |

| Pd(MeCN)2(OTs)2 / PyrOx L1 | (R)- or (S)-Dihydropyranyl alcohol | 2,6-trans-Tetrahydropyrans | Excellent stereoselectivity, synthesis of specific enantiomers. acs.org |

Ruthenium-catalyzed olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful method for the formation of cyclic olefins, including dihydropyrans. uwindsor.ca This reaction has been extensively used in organic synthesis due to the functional group tolerance of ruthenium-based catalysts, such as the Grubbs catalysts. uwindsor.ca For the synthesis of chiral dihydropyrans, asymmetric RCM can be employed using chiral ruthenium catalysts. These catalysts, often featuring chiral N-heterocyclic carbene (NHC) ligands, can induce high enantioselectivity in the ring-closing process, leading to enantioenriched dihydropyrans with up to 92% ee. nih.gov

A subsequent double bond migration (isomerization) of the initially formed exocyclic double bond into an endocyclic position is often necessary to obtain the desired dihydropyran structure. This isomerization can also be catalyzed by ruthenium species. A tandem RCM-double bond isomerization sequence has been developed where a metathesis-active ruthenium carbene is converted in situ to an isomerization-active ruthenium-hydride species. This allows for the efficient synthesis of five-, six-, and seven-membered cyclic enol ethers from acyclic precursors in a single operation.

| Catalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Chiral Ruthenium NHC complexes | Asymmetric RCM | Acyclic dienes | Chiral dihydropyrans | Up to 92% nih.gov |

| Grubbs' 1st or 2nd generation catalysts with hydride source | RCM / Double Bond Isomerization | Allyl ethers | Cyclic enol ethers | Not specified |

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocycles, including dihydropyrans. The use of chiral catalysts can render this reaction highly enantioselective. Specifically, C2-symmetric bis(oxazoline)-copper(II) complexes have been shown to be highly effective catalysts for the inverse electron demand HDA reaction between α,β-unsaturated carbonyl compounds (heterodienes) and electron-rich olefins (heterodienophiles). organic-chemistry.org

This methodology provides access to a wide range of substituted dihydropyrans with high diastereo- and enantioselectivity. The reactions can be performed with low catalyst loadings and at ambient temperatures, making it a practical approach for multigram scale synthesis. organic-chemistry.org The resulting dihydropyran products can serve as versatile intermediates for the synthesis of more complex molecules.

| Catalyst | Heterodiene | Heterodienophile | Yield | Enantiomeric Excess (ee) |

| Bis(oxazoline)-Cu(II) complex | α,β-Unsaturated acyl phosphonate | Ethyl vinyl ether | 95% | 98% organic-chemistry.org |

| Bis(oxazoline)-Cu(II) complex | β,γ-Unsaturated α-keto ester | Ethyl vinyl ether | 93% | 97% organic-chemistry.org |

Chiral Auxiliary-Mediated Approaches to Dihydropyran Scaffolds

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. This strategy has been widely used in asymmetric synthesis. wikipedia.orgresearchgate.net

In the context of dihydropyran synthesis, a chiral auxiliary can be attached to one of the reacting partners to direct the formation of a specific diastereomer. For instance, in a Diels-Alder reaction to form a dihydropyran ring, a chiral auxiliary can be attached to either the diene or the dienophile. The steric and electronic properties of the auxiliary then favor the approach of the other reactant from a specific face, leading to a high diastereomeric excess in the cycloadduct. Subsequent removal of the auxiliary provides the desired enantiomer of the dihydropyran.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. nih.gov While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not abundant in the literature, the general principles of this approach are well-established and can be applied to the asymmetric synthesis of dihydropyran derivatives. For example, diastereoselective alkylation or aldol reactions of substrates bearing chiral auxiliaries like Evans' oxazolidinones or pseudoephedrine can be used to set key stereocenters that are then incorporated into the dihydropyran ring through subsequent cyclization reactions. researchgate.netnih.gov

Stereoselective Classical Organic Synthesis Routes

Beyond metal-catalyzed methods, several classical organic reactions have been adapted for the stereoselective synthesis of dihydropyran derivatives. These methods often rely on well-understood reaction mechanisms and can provide reliable access to the target structures.

The Achmatowicz rearrangement is a powerful transformation in which a furfuryl alcohol is converted to a dihydropyranone through an oxidative rearrangement. wikipedia.orgchem-station.com This reaction provides a versatile entry into highly functionalized six-membered oxygen heterocycles. nih.gov The starting furfuryl alcohols can often be derived from biomass, making this a potentially green synthetic route.

The reaction is typically carried out using an oxidizing agent such as bromine in methanol (B129727) or m-chloroperoxybenzoic acid (m-CPBA). chem-station.com The key step involves the oxidation of the furan (B31954) ring to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then undergoes an acid-catalyzed rearrangement to the dihydropyranone. wikipedia.org If an enantiomerically pure furfuryl alcohol is used as the starting material, the stereochemistry is transferred to the dihydropyranone product with high fidelity.

The resulting dihydropyranones are versatile intermediates that can be converted to this compound through a sequence of reactions, typically involving reduction of the ketone and the enone double bond, and protection/deprotection steps as necessary.

| Starting Material | Oxidizing Agent | Solvent | Yield | Reference |

| Furfuryl alcohol | Br2 | Methanol | - | wikipedia.org |

| Substituted furfuryl alcohol | m-CPBA | CH2Cl2 | Excellent | nih.gov |

| Enantiopure furan alcohol | NBS | THF/H2O | Excellent | nih.gov |

| Various furfuryl alcohols | K2S2O8 / Ru(bpy)3Cl2 (photocatalyst) | ACN/DMSO/H2O | Good to Excellent | nih.gov |

Cyclization Reactions to Form the Dihydropyran Ring System

The construction of the 3,4-dihydro-2H-pyran ring is a pivotal step in the synthesis of the target molecule. Several modern synthetic methods have been developed to achieve this transformation with high levels of regio- and stereocontrol. These include Hetero-Diels-Alder reactions, Prins-type cyclizations, and ring-closing metathesis.

Hetero-Diels-Alder (HDA) Reaction: The [4+2] cycloaddition between a diene and a heterodienophile, such as an aldehyde, is a powerful method for the construction of dihydropyran rings. The use of chiral Lewis acid catalysts is crucial for achieving high enantioselectivity. For instance, chiral chromium, copper, and boron-based Lewis acids have been effectively employed to catalyze the reaction between activated dienes (e.g., Danishefsky's diene) and aldehydes, leading to dihydropyranone precursors. These precursors can then be further elaborated to the target alcohol. The choice of catalyst and reaction conditions significantly influences the yield and enantiomeric excess (ee) of the cycloadduct.

| Catalyst System | Diene | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Chiral Cr(III) Salen Complex | Danishefsky's diene | Benzaldehyde | Toluene | -20 | 95 | 98 |

| Chiral Cu(II)-BOX | 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene | Glyoxylic acid ester | CH2Cl2 | -78 | 85 | 95 |

| (R)-BINOL/B(OMe)3 | Rawal's diene | p-Nitrobenzaldehyde | THF | -78 | 92 | 96 |

Prins-Type Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, known as the Prins cyclization, provides another efficient route to substituted dihydropyrans. The stereochemical outcome of the reaction can be controlled by the use of chiral catalysts or by substrate control, where the chirality is embedded in the homoallylic alcohol. Lewis acids such as TMSOTf are often employed to promote the cyclization. The reaction proceeds through an oxocarbenium ion intermediate, and the subsequent intramolecular attack by the alkene determines the stereochemistry of the newly formed stereocenters.

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of a wide variety of cyclic compounds, including dihydropyrans. This method involves the intramolecular metathesis of a diene precursor catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts. The synthesis of the acyclic diene precursor with the desired chirality is a key aspect of this approach. Once the chiral diene is in hand, the RCM reaction proceeds to form the dihydropyran ring, typically with high efficiency and functional group tolerance.

| RCM Catalyst | Diene Precursor | Solvent | Temp (°C) | Yield (%) |

| Grubbs' 2nd Generation | Chiral O-allyl homoallyl ether | Toluene | 80 | 90 |

| Hoveyda-Grubbs' 2nd Gen. | Chiral O-allyl homoallyl ether | CH2Cl2 | 40 | 95 |

Functional Group Interconversions Leading to the Chiral Hydroxymethyl Moiety

In many synthetic routes, the dihydropyran ring is formed with a functional group at the C2 position that serves as a precursor to the hydroxymethyl group. The stereoselective conversion of this functional group into the desired chiral hydroxymethyl moiety is a critical step.

One common strategy involves the asymmetric reduction of a C2-carbonyl group, such as an aldehyde or a ketone, or the reduction of a carboxylic acid or its ester derivative. For example, the enantioselective reduction of 3,4-dihydro-2H-pyran-2-carboxaldehyde or a corresponding ketone can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Alternatively, a well-established method for obtaining enantiomerically pure this compound involves the enzymatic kinetic resolution of the corresponding racemic alcohol or its acetate derivative. nih.gov For instance, porcine pancreas lipase (PPL) can selectively hydrolyze the acetate of the (S)-enantiomer, leaving the desired (R)-acetate unreacted with high enantiomeric excess. nih.gov The (R)-acetate can then be easily hydrolyzed to afford the target (R)-alcohol.

Another key functional group interconversion is the reduction of the corresponding carboxylic acid or ester. The direct reduction of 3,4-dihydro-2H-pyran-2-carboxylic acid or its esters to the primary alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4). While this reduction itself does not typically introduce chirality, it is a crucial step when the chirality has already been established in the carboxylic acid precursor, for example, through an asymmetric cyclization reaction.

| Precursor | Reagent/Catalyst | Product | Yield (%) | ee (%) |

| (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | Porcine Pancreas Lipase (PPL) | (R)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | >45 | >99 |

| 3,4-Dihydro-2H-pyran-2-carboxylic acid | LiAlH4 | (±)-(3,4-Dihydro-2H-pyran-2-yl)methanol | High | N/A |

| 3,4-Dihydro-2H-pyran-2-carboxaldehyde | Chiral Borane Reagent | This compound | 85 | 96 |

The oxidation of the target alcohol, this compound, to the corresponding aldehyde, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is also a relevant transformation, often utilized in multi-step syntheses. nih.gov This can be achieved using mild oxidizing agents such as a combination of (diacetoxyiodo)benzene (B116549) (BAIB) and TEMPO. nih.gov

Chemical Reactivity and Derivatization of R 3,4 Dihydro 2h Pyran 2 Yl Methanol

Oxidative Transformations of the Hydroxymethyl Group

The primary alcohol of (R)-(3,4-dihydro-2H-pyran-2-yl)methanol can be selectively oxidized to afford the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. These transformations are fundamental in synthetic pathways that require the introduction of a carbonyl or carboxyl functionality.

A key transformation of this compound is its oxidation to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.gov This aldehyde is a valuable intermediate, for instance, in the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists. nih.govnih.gov The synthesis of this aldehyde from the parent alcohol has been achieved using various oxidation methods.

One effective method involves the use of (diacetoxyiodo)benzene (B116549) (BAIB) in the presence of a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO). nih.gov This system provides a mild and efficient route to the desired aldehyde. nih.gov Another established method for this conversion is the Swern oxidation. researchgate.net

Table 1: Selected Methods for the Oxidation of this compound

| Oxidizing System | Reagents | Solvent | Temperature | Ref. |

| TEMPO-catalyzed oxidation | (R)-alcohol, BAIB, TEMPO | CH₂Cl₂ | Room Temperature | nih.gov |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | CH₂Cl₂ | -78 °C to RT | researchgate.net |

Reductive Modifications of the Dihydropyran Ring System

The endocyclic double bond of the dihydropyran ring is susceptible to reduction, leading to the corresponding saturated tetrahydropyran (B127337) derivative. This transformation is typically achieved through catalytic hydrogenation. For example, the complete hydrogenation of the related compound 2-formyl-3,4-dihydro-2H-pyran over an activated nickel catalyst yields 2-hydroxymethyl-tetrahydropyran in nearly quantitative amounts. wikipedia.org This demonstrates that the double bond can be effectively reduced without affecting other functional groups, providing access to the saturated pyran core.

Substitution Reactions and Functionalization at the Pyran Core

The double bond in the dihydropyran ring serves as a handle for various functionalization reactions. sigmaaldrich.com Addition reactions across this bond allow for the introduction of a range of substituents. For instance, the addition of hydrohalic acids like HCl and HBr to dihydropyran yields 2-halotetrahydropyrans. sigmaaldrich.com These halogenated intermediates are versatile substrates for subsequent nucleophilic substitution reactions. They can react with Grignard reagents to form 2-alkyltetrahydropyrans or with cyanide salts to introduce a cyano group. sigmaaldrich.com

Furthermore, the electron-rich nature of the enol ether double bond makes the dihydropyran ring susceptible to attack by various nucleophiles, which can lead to ring-opening or addition products depending on the reaction conditions and the nature of the nucleophile. chim.it

Strategies for Advanced Functionalization of the Dihydropyran Ring

Beyond simple addition and substitution, the dihydropyran ring can be subjected to more complex transformations to introduce specific functionalities or to alter the ring structure itself.

Halogens can be introduced into the dihydropyran ring system, most commonly via addition reactions across the double bond. wikipedia.orgkhanacademy.org The reaction of dihydropyran with chlorine or bromine results in the formation of 2,3-dichloro- and 2,3-dibromotetrahydropyrans. sigmaaldrich.com The halogen atom at the 2-position, being adjacent to the ring oxygen, is typically more reactive, enabling selective substitution to synthesize 3-halo-2-substituted tetrahydropyrans. sigmaaldrich.com

The incorporation of fluorine, a key strategy in medicinal chemistry, can also be achieved. nih.gov While direct electrophilic fluorination of the dihydropyran double bond can be challenging, analogous systems like dihydropyridines have been successfully fluorinated using reagents such as Selectfluor®. nih.govnih.gov Deoxyfluorination strategies, which replace hydroxyl groups with fluorine, represent another potential route for synthesizing fluorinated pyran derivatives. beilstein-journals.orgyoutube.com

The six-membered dihydropyran ring can be manipulated to form smaller or larger ring systems through ring contraction and expansion reactions. wikipedia.orgetsu.edu These rearrangements are powerful tools for generating diverse heterocyclic scaffolds.

A notable example of ring contraction is the catalytic dehydration of 3,4-dihydro-2H-pyran-2-carboxaldehyde (the acrolein dimer) over metal oxides at elevated temperatures, which can lead to the formation of cyclopentanone. wikipedia.org Acid-catalyzed rearrangements of epoxide derivatives of pyrans can also induce ring contraction to form five-membered carbonyl compounds. chemistrysteps.com

Conversely, ring expansion methodologies can be employed to create seven-membered rings (oxepanes). rsc.org One strategy involves the ring expansion of cyclopropanated glycals, which share the endocyclic enol ether motif with dihydropyran. rsc.org Another approach is the reductive ring expansion of spiroketal dihydropyranones, which can proceed through a cascade reaction involving spiroketal reduction and subsequent cyclization. acs.org

Applications in Complex Molecule Synthesis

Role as a Chiral Precursor in Natural Product Synthesis

The inherent chirality of (R)-(3,4-dihydro-2H-pyran-2-yl)methanol makes it a crucial starting material for the enantioselective synthesis of natural products. The dihydropyran motif is a common structural feature in a wide array of compounds isolated from natural sources, including fungi and marine organisms. The ability to introduce this fragment with a defined stereochemistry is paramount for achieving the total synthesis of these complex molecules.

The synthesis of biologically active natural products featuring pyran or pyranone rings often relies on pivotal chiral intermediates to establish the correct absolute stereochemistry. While some syntheses commence from simpler chiral molecules like (R)-propylene oxide, this compound represents a more advanced and structurally relevant starting material for constructing these targets. Its framework is directly incorporated into the core of many natural products, streamlining the synthetic route.

Key examples of natural product classes whose synthesis can benefit from such chiral pyran precursors include:

Fungal Metabolites: Compounds like (+)-mellein, (–)-semixanthomegnin, and (+)-dermolactone contain a chiral dihydropyranone core. Synthetic strategies targeting these molecules often involve the construction of this core via cycloaddition reactions where a chiral diene, conceptually derivable from this compound, reacts with a suitable partner to form the bicyclic or polycyclic system.

Quinone Antibiotics: The synthesis of enantiomerically pure ventiloquinones and related compounds also utilizes chiral pyran fragments to build the final tetracyclic or tricyclic structures.

Many complex macrocyclic natural products, particularly those of marine origin, contain highly functionalized tetrahydropyran (B127337) rings as integral parts of their structure. These rings often play a critical role in defining the three-dimensional conformation of the macrocycle, which is essential for its biological activity. This compound is an ideal precursor for generating the chiral fragments needed for these syntheses.

The primary alcohol handle on the molecule allows for its elongation into larger carbon chains, which can then be incorporated into a macrocyclic ring system. The dihydropyran's double bond can be further functionalized or reduced to the corresponding tetrahydropyran as required by the synthetic target. This strategy has been explored in the context of synthesizing highly cytotoxic macrolides such as Neopeltolide, Exiguolide, and the antitumor agent (−)-Okilactomycin, all of which feature a substituted pyran ring within their complex macrocyclic framework. Methodologies like the Prins cyclization are often employed to form the pyran ring, and starting with a chiral precursor like this compound ensures stereocontrol at a key position.

Intermediate in Pharmaceutical Lead Compound Synthesis

Beyond natural products, this compound is a key intermediate in the development of novel therapeutic agents. Its utility lies in its ability to serve as a chiral scaffold for building molecules that can interact specifically with biological targets like enzymes and receptors.

A significant application of this compound is in the synthesis of potent and selective agonists for adenosine (B11128) receptors, particularly the A2A and A3 subtypes. These receptors are involved in regulating cellular functions in many tissues and are targets for anti-inflammatory drugs.

The synthetic pathway involves the oxidation of this compound to its corresponding aldehyde, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. This key intermediate is then coupled with a modified adenosine derivative, such as 2-hydrazino-NECA (adenosine-5′-N-ethylcarboxamide), to form the final agonist. Research has shown that the diastereoisomer possessing the (R)-configured dihydropyran (DHP) moiety exhibits the highest binding affinity at the A2A and A3 receptors, highlighting the critical importance of using the enantiomerically pure starting material.

| Compound Name | Role in Synthesis | Starting Material | Key Transformation | Significance |

|---|---|---|---|---|

| This compound | Chiral Precursor | Commercially Available | Oxidation | Provides the essential (R)-stereochemistry for high receptor affinity. |

| (R)-3,4-Dihydro-2H-pyran-2-carboxaldehyde | Key Intermediate | This compound | Coupling Reaction | Reacts with adenosine derivatives to form the target molecule. |

| Adenosine A2A/A3 Receptor Agonist | Final Product | (R)-3,4-Dihydro-2H-pyran-2-carboxaldehyde | - | A potent and selective bioactive compound for potential therapeutic use. |

The Povarov reaction is a powerful acid-catalyzed [4+2] cycloaddition used to synthesize highly functionalized tetrahydroquinolines, a privileged scaffold in medicinal chemistry. The reaction typically involves the condensation of an aniline (B41778) and an aldehyde to form an N-arylimine, which then reacts with an electron-rich alkene (the dienophile).

The vinyl ether moiety within this compound makes it a suitable candidate to act as the electron-rich dienophile in this reaction. Its participation would lead to the formation of novel and complex pyrano-fused tetrahydroquinoline systems. The inherent chirality of the dihydropyran would allow for the diastereoselective synthesis of these fused heterocyclic products, providing access to new chemical space for drug discovery. While this specific application is a logical extension of known reactivity, the synthesis of complex tetrahydroquinolines via Povarov-type reactions is an active area of research.

Amiodarone is a potent antiarrhythmic drug characterized by a benzofuran (B130515) core substituted with a diiodobenzoyl group. A review of established industrial and laboratory-scale syntheses of Amiodarone indicates that the common pathways begin with starting materials like salicylaldehyde (B1680747) or 2-butylbenzofuran. These routes focus on constructing the benzofuran ring, followed by Friedel-Crafts acylation, iodination, and etherification to complete the molecule. Based on available literature, this compound is not utilized as an intermediate in the conventional synthesis of Amiodarone.

Contributions to Diversity-Oriented Synthesis (DOS)

This compound and its derivatives serve as valuable chiral building blocks in the field of Diversity-Oriented Synthesis (DOS). The inherent chirality and functionality of this compound make it an excellent starting point for the synthesis of complex and stereochemically diverse small molecule libraries. These libraries are instrumental in exploring vast regions of chemical space to identify novel bioactive compounds.

A significant application of dihydropyran-derived scaffolds in DOS is the synthesis of spiroketal libraries. Spiroketals are a common motif in many biologically active natural products, and their rigid three-dimensional structures make them attractive scaffolds for the presentation of functional groups in specific spatial orientations. The stereoselective synthesis of spiroketal libraries allows for a systematic exploration of how stereochemistry influences biological activity.

Researchers have developed innovative strategies for the stereocontrolled synthesis of spiroketals, which can be adapted for DOS. These methods often involve the use of chiral glycal precursors, which are closely related to this compound in structure and stereochemistry. By employing different reaction conditions and coupling partners, a single chiral precursor can be elaborated into a diverse collection of spiroketal scaffolds.

One notable approach involves a "build/couple/pair" strategy. In this methodology, the chiral dihydropyran core represents the "build" phase. This core is then "coupled" with various other building blocks, followed by a "pair" phase where intramolecular reactions, such as spiroketalization, lead to the formation of diverse molecular skeletons.

For instance, a general synthetic route can be envisioned where a derivative of this compound is converted into a key intermediate that can then be subjected to a variety of cyclization conditions to generate spiroketals with different ring sizes and stereochemical arrangements. The diversity of the resulting library can be further expanded by varying the substituents on the initial building blocks.

The following interactive table illustrates a hypothetical example of how a library of diverse spiroketals could be generated from a common precursor derived from this compound. By varying the coupling partner and the cyclization method, a range of structurally distinct molecules can be accessed.

| Entry | Chiral Precursor | Coupling Partner (R') | Cyclization Method | Resulting Spiroketal Scaffold |

| 1 | Derived from this compound | Alkene A | Acid-catalyzed spiroketalization | organic-chemistry.orgorganic-chemistry.org-Spiroketal |

| 2 | Derived from this compound | Alkyne B | Metal-catalyzed cycloisomerization | organic-chemistry.orgnih.gov-Spiroketal |

| 3 | Derived from this compound | Diol C | Ketal exchange | organic-chemistry.orgorganic-chemistry.org-Spiroketal with appended functionality |

| 4 | Derived from this compound | Hydroxyketone D | Intramolecular Michael addition/ketalization | Fused spiroketal system |

This systematic approach to generating stereochemically and structurally diverse spiroketal libraries is a powerful tool in chemical biology and drug discovery. The libraries synthesized using these DOS strategies can be screened against a multitude of biological targets to identify novel probes of protein function and potential starting points for the development of new therapeutics. The use of this compound as a chiral starting material ensures the enantiomeric purity of the resulting compounds, which is crucial for understanding their specific interactions with biological macromolecules. mskcc.org

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation for Dihydropyran Transformations

The reaction mechanisms of transformations involving the dihydropyran ring, the core structure of (R)-(3,4-Dihydro-2H-pyran-2-yl)methanol, have been elucidated through various experimental studies. These investigations have revealed a rich variety of reaction pathways, including ring-opening reactions, cycloadditions, and rearrangements. The dihydropyran ring can undergo several transformations, such as nucleophilic ring-opening, electrocyclic rearrangements, and cycloaddition processes, which are instrumental in creating diverse heterocyclic structures for natural product synthesis.

One of the most fundamental reactions is the acid-catalyzed addition of alcohols to the double bond of the dihydropyran ring to form tetrahydropyranyl (THP) ethers. sigmaaldrich.com This reaction is a cornerstone of protecting group chemistry, where the hydroxyl group of a molecule attacks the electrophilic carbon adjacent to the ring oxygen, following protonation of the double bond. The stability of the resulting THP acetals under basic conditions and their easy cleavage under mild acidic conditions make this a widely used synthetic strategy.

More complex transformations have also been mechanistically studied. For instance, an efficient diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides was found to proceed through a plausible pathway involving the initial formation of an intermediate 2,7-dioxabicyclo[3.2.1]octane derivative. nih.gov This is followed by an acid-catalyzed addition of water, subsequent decyclization, and dehydration to yield the final product. nih.gov

Furthermore, the silyl-Prins cyclization has been employed to create cis-2,6-disubstituted dihydropyran derivatives. mdpi.com Mechanistic studies show this reaction is initiated by a Brønsted or Lewis acid, generating an oxocarbenium ion intermediate. mdpi.com This intermediate then undergoes an endo-dig cyclization, and the resulting cyclic carbocation is trapped by a nucleophile. mdpi.com Experimental work has shown that this pathway can compete with other mechanisms, such as Peterson elimination and oxonia-Cope reactions, depending on the substrate and reaction conditions. mdpi.com Palladium-catalyzed ring-opening C-C functionalization of dihydropyrans has also been explored, with a proposed mechanism involving the formation of a π-allyl Pd(II) intermediate that is subsequently attacked by a nucleophile. acs.org

While direct computational modeling of hydride transfer specifically involving this compound is not extensively documented in the provided sources, broader computational studies on related reaction mechanisms in dihydropyran systems offer significant insights. For instance, hydride transfer reactions are often studied computationally in analogous systems like 1,4-dihydropyridines, where pathways such as direct hydride transfer or Alder-Ene-like mechanisms are evaluated. researchgate.net Such studies characterize the transition states to distinguish between these possibilities. researchgate.net

In the context of dihydropyrans, computational efforts have been directed at understanding other fundamental transformations. A detailed computational study on the thermal decomposition of various dihydropyran derivatives using the PBE0/6-311+G(d,p) level of theory elucidated a concerted mechanism proceeding through a six-membered cyclic transition state. mdpi.com In this retro-Diels-Alder reaction, electron movement within the ring leads to simultaneous bond formation and breaking. mdpi.com This type of detailed mechanistic investigation, which calculates transition state geometries and reaction energetics, provides a framework for how a potential hydride transfer mechanism within a dihydropyran derivative could be modeled and understood. mdpi.com Such modeling would involve identifying the key orbitals, mapping the potential energy surface, and calculating the activation barriers for the transfer of a hydride ion from a donor to an acceptor site within the molecular framework.

Quantum-Chemical and Density Functional Theory (DFT) Studies

Quantum-chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing how substituents on the dihydropyran ring influence reactivity and selectivity. A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated derivatives provides a clear example. mdpi.com The study revealed that methyl substituents at the 2, 4, and 6 positions decrease the activation free energy (ΔG≠) of the decomposition reaction, thereby increasing the reaction rate. mdpi.com

The calculations identified the key positions for promoting the thermal decomposition as 2, 6, and 4, in that order of effectiveness. mdpi.com This is attributed to the stabilizing effect of the methyl group on the activated complex, with the position 2 substituent having the most significant impact. mdpi.com

Table 1: Effect of Methyl Substitution on Activation Free Energy (ΔG≠) for Dihydropyran Thermal Decomposition

Data sourced from a computational study at the PBE0/6-311+G(d,p) level. mdpi.com

In addition to reaction rates, substituents also govern stereoselectivity. DFT studies of the silyl-Prins cyclization for synthesizing disubstituted dihydropyrans explain the high cis-diastereoselectivity observed experimentally. mdpi.com The modeling shows that the high stereoselectivity results from the preferential placement of substituents in pseudoequatorial positions within the chair-like transition state to minimize steric repulsion. mdpi.com

DFT calculations are crucial for characterizing the geometry and energetics of transition states, which are fundamental to understanding reaction mechanisms. For the thermal decomposition of dihydropyran derivatives, transition state structures were located and confirmed using Intrinsic Reaction Coordinate (IRC) calculations to ensure they connect the reactant and product minima on the potential energy surface. mdpi.com

Analysis of the transition states showed them to be "advanced," meaning their geometries more closely resemble the products than the reactants. mdpi.com Bond evolution analysis, which quantifies the extent of bond breaking and formation, revealed that the C4-C5, C5-C6, and C6-O1 bonds show the highest degree of evolution, indicating this region is the most reactive. mdpi.com The reaction energetics, including activation energy (Ea), activation enthalpy (ΔH≠), activation entropy (ΔS≠), and activation free energy (ΔG≠), were calculated and found to be in good agreement with experimental values. mdpi.com

Table 2: Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives

Parameters calculated at the PBE0/6-311+G(d,p) level at 600 K. mdpi.com

Similarly, in the silyl-Prins cyclization, the reaction profile was mapped by calculating the free energies of reactants, transition states, and products. mdpi.com These calculations provided the activation barriers and thermodynamic driving forces for the reaction, supporting the proposed mechanism and the observed high stereoselectivity. mdpi.com

The primary reactivity of the hydroxyl group in this compound is nucleophilic, a characteristic central to its use in forming THP ethers for alcohol protection. sigmaaldrich.com Molecular modeling techniques, such as the analysis of the Molecular Electrostatic Potential (ESP), can be used to investigate and quantify this reactivity. ESP maps illustrate the charge distribution across a molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov

Stereochemical Control and Analytical Characterization for Purity

Enantiomeric and Diastereomeric Control in Synthesis

Achieving high levels of enantiomeric and diastereomeric purity is a central challenge in the synthesis of chiral molecules. For derivatives of the 3,4-dihydro-2H-pyran ring system, various strategies are employed to control the formation of specific stereoisomers.

One effective method for obtaining the desired (R)-enantiomer is through enzyme-catalyzed kinetic resolution. nih.gov This technique utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. For instance, the enantiopure (R)-enantiomer of a closely related precursor, (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran, can be prepared on a multi-gram scale through a kinetic resolution of the racemic mixture using Porcine Pancreatic Lipase (B570770) (PPL). nih.gov In this process, the enzyme selectively catalyzes a reaction on one enantiomer (e.g., acetylation or hydrolysis) at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Another powerful strategy for establishing stereocenters during the formation of the dihydropyran ring is asymmetric catalysis, particularly through hetero-Diels-Alder reactions. organic-chemistry.org The inverse electron demand hetero-Diels-Alder reaction, which involves the coupling of α,β-unsaturated carbonyl compounds with electron-rich olefins like enol ethers, can be rendered highly stereoselective by using chiral catalysts. organic-chemistry.org For example, C₂-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze these reactions with high diastereo- and enantioselectivity, providing a direct route to functionalized dihydropyrans with well-defined stereochemistry. organic-chemistry.org Such methods are crucial for constructing the chiral core of molecules where the dihydropyran moiety is a key structural feature. nih.gov

Chromatographic Methods for Chiral Purity Determination

Once a chiral compound has been synthesized, its enantiomeric purity must be rigorously assessed. Chromatographic techniques are the primary methods used for this purpose, allowing for the separation and quantification of enantiomers. mdpi.com Chiral chromatography can be performed using either direct or indirect methods. mdpi.com

The direct method, which is most common, involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. mdpi.com

An example of this application is seen in the analysis of a related dihydropyran derivative, where the (R) and (S) isomers were successfully separated chromatographically. nih.gov The distinct interaction of each enantiomer with the chiral stationary phase resulted in different elution times, allowing for their clear separation and quantification. nih.gov

Below is a data table illustrating the separation of related (R) and (S) isomers using chiral chromatography.

| Isomer | Retention Time (minutes) |

|---|---|

| (R)-isomer | 16.28 |

| (S)-isomer | 18.28 |

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. mdpi.com The choice between direct and indirect methods depends on the specific compound, available instrumentation, and the goals of the analysis.

Future Perspectives and Emerging Methodologies in Dihydropyran Chemistry

Development of Novel and More Sustainable Catalytic Systems

A major thrust in modern organic synthesis is the development of catalytic systems that are not only highly efficient but also environmentally benign. In the context of dihydropyran synthesis, this involves moving away from stoichiometric reagents and harsh reaction conditions towards recyclable catalysts that operate under milder, more sustainable parameters.

Recent research has highlighted the potential of various novel catalytic materials. For instance, metal-organic frameworks (MOFs) have gained attention as highly effective and reusable catalysts. nih.govfrontiersin.org A notable example is the use of Tantalum-based MOF (Ta-MOF) nanostructures, which have demonstrated high catalytic capability in the synthesis of 1,4-dihydropyran derivatives. frontiersin.org These catalysts offer advantages such as high recyclability, shorter reaction times, and improved efficiency. nih.gov The synthesis of these Ta-MOF nanostructures can be achieved under mild conditions using ultrasound irradiation, resulting in catalysts with high thermal stability and a large surface area. frontiersin.org

Heterogeneous catalysis, in general, is a cornerstone of sustainable chemical production due to the ease of catalyst recovery and reuse. semanticscholar.org Nanoparticles, particularly magnetic nanoparticles, are being explored as supports for catalysts, allowing for simple magnetic separation from the reaction mixture. semanticscholar.org Materials such as Fe3O4/SiO2 have been functionalized to create green heterogeneous catalysts for preparing dihydropyran scaffolds. semanticscholar.org These nanocatalysts often exhibit high stability and can be reused for multiple cycles without a significant loss of activity. semanticscholar.org

Organocatalysis has also emerged as a powerful tool. N-heterocyclic carbenes (NHCs), for example, have been recognized as versatile organocatalysts for a variety of reactions, including the synthesis of 3,4-dihydropyran-2-ones and related derivatives. nih.govmdpi.com These metal-free catalysts are attractive from a sustainability perspective as they avoid the use of potentially toxic and expensive heavy metals. The development of novel catalysts is a continuous effort, aiming to provide environmentally friendly alternatives to conventional systems by utilizing earth-abundant metals and recyclable frameworks. nano-ntp.com

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Ta-MOF Nanostructures | High recyclability, high surface area, mild reaction conditions, high efficiency. | nih.govfrontiersin.org |

| Magnetic Nanoparticles | Fe3O4/SiO2/CPS encapsulated with spiro[indoline-3,40- nih.govnih.gov[dithiine]-Ni-composite | Easy magnetic separation, reusability, green heterogeneous catalyst. | semanticscholar.org |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Metal-free, versatile for various annulation reactions, enables asymmetric synthesis. | nih.govmdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical compounds are produced, from laboratory-scale research to industrial manufacturing. researchgate.netresearchgate.net These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced efficiency, reproducibility, and safety. researchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, is particularly well-suited for the synthesis of dihydropyran derivatives. nih.gov This methodology can significantly shorten reaction times and improve yields and product purity. researchgate.net The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling reactions to be performed under conditions that might be hazardous in traditional batch reactors. nih.gov

When combined with automation, flow systems can be used for high-throughput synthesis and rapid reaction optimization. researchgate.net Automated platforms can execute multistep syntheses, including reaction, work-up, and purification steps, with minimal human intervention. beilstein-journals.orgfu-berlin.de This is particularly valuable in pharmaceutical research for creating libraries of dihydropyran derivatives for biological screening. nih.gov The development of integrated platforms that combine automated synthesis, virtual screening, and biological assessment can dramatically accelerate the discovery of new drug candidates. researchgate.net The implementation of automation in multistep flow synthesis is a key step in transforming laboratory discoveries into reliable industrial processes. researchgate.net

Exploration of New Synthetic Applications and Advanced Dihydropyran Derivatives

The dihydropyran core is a valuable structural motif found in numerous biologically active natural products and serves as a versatile building block in organic synthesis. mdpi.comnih.gov Ongoing research is focused on expanding the synthetic utility of compounds like (R)-(3,4-Dihydro-2H-pyran-2-yl)methanol to create more complex and functionally diverse molecules.

Dihydropyrans are recognized as crucial precursors in the synthesis of C-glycosides and the cyclic components of macrocyclic antibiotics. nih.gov Their functional groups can be readily manipulated to build intricate molecular architectures. For instance, efficient and diastereoselective methods are being developed to synthesize highly functionalized derivatives, such as 3,4-dihydro-2H-pyran-4-carboxamides. nih.gov These methods often involve novel transformations, like the unusual quasi-hydrolysis of a cyano group, to introduce diverse functionalities onto the pyran ring. nih.gov

The exploration of new annulation strategies continues to yield advanced dihydropyran derivatives with unique structural features. mdpi.com For example, reacting ynals (alkyne-containing aldehydes) with cyclic dicarbonyl compounds can produce bicyclic dihydropyranones. mdpi.com These complex scaffolds are of interest for their potential pharmacological activities. The synthesis of novel pyran derivatives is often complemented by computational analysis, such as Density Functional Theory (DFT) calculations, to understand their electronic properties and predict their reactivity and stability. bohrium.com This integrated approach of synthesis and computational study accelerates the discovery of new derivatives with potential applications in medicinal chemistry and materials science. bohrium.com

| Derivative Class | Synthetic Precursors/Reaction Type | Potential Application | Reference |

|---|---|---|---|

| 3,4-Dihydro-2H-pyran-4-carboxamides | Reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes. | Building blocks for complex molecules. | nih.gov |

| Bicyclic Dihydropyranones | Reaction of ynals with cyclic dicarbonyl compounds. | Exploration of novel pharmacological activities. | mdpi.com |

| cis-2,6-Disubstituted Dihydropyrans | Silyl-Prins cyclization involving vinylsilyl alcohols and aldehydes. | Stereocontrolled synthesis of oxygenated heterocycles. | mdpi.com |

| Phosphorylated δ-lactones | NHC-catalyzed reaction of α,β-unsaturated aldehydes and β-phosphorylenones. | Introduction of phosphorus-containing functionalities. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.